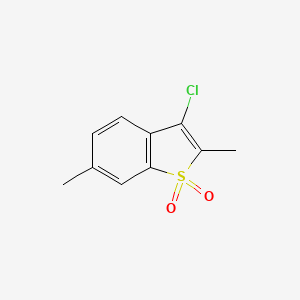

![molecular formula C13H20N4O2 B5506021 N-[2-(1-环己烯-1-基)乙基]-4,6-二甲氧基-1,3,5-三嗪-2-胺](/img/structure/B5506021.png)

N-[2-(1-环己烯-1-基)乙基]-4,6-二甲氧基-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the use of isocyanides and semicarbazones in Ugi reactions, followed by treatment with sodium ethoxide in ethanol. This method, applied to cyclohexyl or benzyl isocyanides and benzoyl- or 4-methoxybenzoylformic acid, leads to the formation of [1,2,4]triazin-1-yl alaninamides, which are structurally related to the compound of interest (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this class often features specific tautomeric forms, as observed in X-ray diffraction studies. For instance, 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides show a proton fixed in the O2 atom, forming dimers with H-bond distances of about 1.9 Å (Sañudo et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving triazine derivatives are diverse, including condensation reactions to form amides and esters. An example is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in the effective condensation of carboxylic acids and amines (Kunishima et al., 1999).

Physical Properties Analysis

The physical properties of triazine derivatives are characterized by their crystalline forms, as determined by single-crystal X-ray analysis. Different polymorphs exhibit varied hydrogen-bonding networks, indicating a range of solid-state structures (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of triazines include their reactivity towards different nucleophiles, leading to the formation of a variety of compounds. For example, cyclohexanespiro-3'-oxaziridine transfers its NH group to different nucleophiles, allowing for the synthesis of a wide range of aminated products (Andreae & Schmitz, 1991).

科学研究应用

亲电胺化

亲电胺化与恶唑烷酮(如环己烷螺-3'-恶唑烷酮)表现出合成广泛含氮化合物的可能性,包括偶氮、肼和 N-氨基肽。这些化合物在各种化学合成中至关重要,在制药和材料科学中具有潜在的应用 (Andreae & Schmitz, 1991)。

环状二肽基脲的合成

通过 Ugi 反应和随后的修饰合成环状二肽基脲,提供了一种创建独特假肽三嗪的方法。这些化合物在新型药物和生物活性分子的开发中具有应用 (Sañudo et al., 2006)。

缓蚀

1,3,5-三嗪基脲衍生物已被评估其作为酸性溶液中低碳钢的缓蚀剂的有效性。这些化合物在工业应用中很重要,可以保护金属表面免受腐蚀 (Mistry et al., 2011)。

酰胺和酯形成中的缩合剂

4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉氯化物 (DMTMM) 等化合物在酰胺和酯的合成中是有效的。这些反应在有机化学领域非常重要,并广泛用于药物合成 (Kunishima et al., 1999)。

三嗪树枝状大分子

具有正交保护胺的三嗪树枝状大分子在纳米技术和材料科学领域表现出潜力。这些树枝状大分子具有独特的结构,在药物递送和分子识别系统中具有应用 (Umali et al., 2007)。

属性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-18-12-15-11(16-13(17-12)19-2)14-9-8-10-6-4-3-5-7-10/h6H,3-5,7-9H2,1-2H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQLKPUNVIHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NCCC2=CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)